molecular formula C13H21N3O3S B5484899 N~3~-methyl-N~1~-[1-(3-methylpyridin-2-yl)ethyl]-N~3~-(methylsulfonyl)-beta-alaninamide

N~3~-methyl-N~1~-[1-(3-methylpyridin-2-yl)ethyl]-N~3~-(methylsulfonyl)-beta-alaninamide

Cat. No. B5484899
M. Wt: 299.39 g/mol
InChI Key: PLTCLYUFRRJZGY-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyridine ring, a sulfonyl group, and an amide group. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The sulfonyl group (-SO2-) is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . The amide group consists of a carbonyl group (C=O) and an amine group (N-H or N-R) attached to the same carbon .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is planar and aromatic, which means it’s stable and can participate in pi stacking interactions . The sulfonyl group is polar and can form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the aromatic pyridine ring could affect its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s hard to say more about this.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-10-6-5-8-14-13(10)11(2)15-12(17)7-9-16(3)20(4,18)19/h5-6,8,11H,7,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCLYUFRRJZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)NC(=O)CCN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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